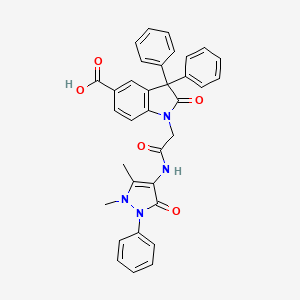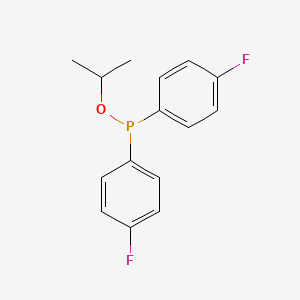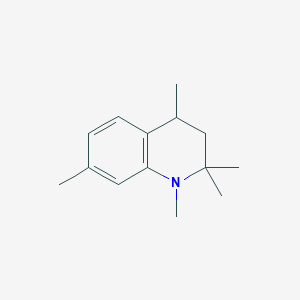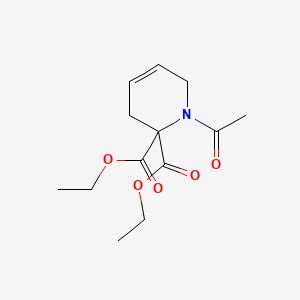![molecular formula C14H25BSi B14344644 [3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-yl](trimethyl)silane CAS No. 96413-63-7](/img/structure/B14344644.png)
[3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-yl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-ylsilane is a chemical compound that features a unique structure combining a borabicyclo moiety with a propynyl group and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-ylsilane typically involves the reaction of 9-borabicyclo[3.3.1]nonane with a propynyl halide in the presence of a base, followed by the introduction of the trimethylsilyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borates.
- Reduction: Reduction reactions can target the alkyne group, converting it into alkenes or alkanes.
- Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
- Oxidation: Reagents such as hydrogen peroxide or peracids.
- Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
- Substitution: Nucleophiles like halides or alkoxides.
- Oxidation: Boronic acids or borates.
- Reduction: Alkenes or alkanes.
- Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules with boron and silicon functionalities.
Biology: Research is ongoing to explore its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Its unique structure allows for the exploration of new drug delivery systems and the development of novel pharmaceuticals.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-ylsilane involves its ability to participate in various chemical reactions due to the presence of reactive boron and silicon centers. These centers can interact with molecular targets, facilitating the formation of new bonds and the modification of existing structures. The pathways involved include nucleophilic addition, electrophilic substitution, and radical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds::
- 3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-ylsilane
- 3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-ylsilane
Comparison: Compared to its similar compounds, 3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-ylsilane is unique due to the specific steric and electronic effects imparted by the trimethylsilyl group. These effects influence its reactivity and the types of reactions it can undergo, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
96413-63-7 |
|---|---|
Formule moléculaire |
C14H25BSi |
Poids moléculaire |
232.25 g/mol |
Nom IUPAC |
3-(9-borabicyclo[3.3.1]nonan-9-yl)prop-1-ynyl-trimethylsilane |
InChI |
InChI=1S/C14H25BSi/c1-16(2,3)12-6-11-15-13-7-4-8-14(15)10-5-9-13/h13-14H,4-5,7-11H2,1-3H3 |
Clé InChI |
XLUHLZZJQLKZLS-UHFFFAOYSA-N |
SMILES canonique |
B1(C2CCCC1CCC2)CC#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-butyl-N-[2-(2,3,4,5,6-pentachlorophenyl)sulfanylethyl]butan-1-amine](/img/structure/B14344562.png)
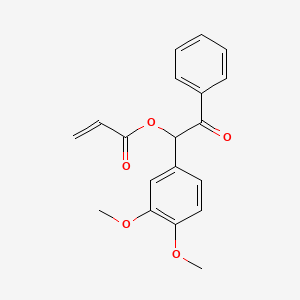
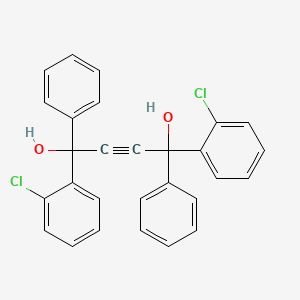

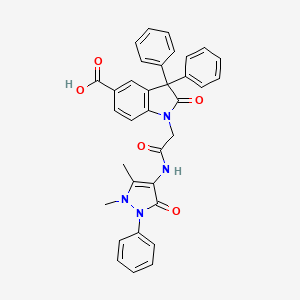

![1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene](/img/structure/B14344598.png)


![[Decoxy(oxido)phosphoryl] phosphate](/img/structure/B14344615.png)
